molecular formula C15H23NO3S B2839962 2,4-Dimethyl-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether CAS No. 914243-92-8

2,4-Dimethyl-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether

Cat. No. B2839962
CAS RN: 914243-92-8
M. Wt: 297.41
InChI Key: VYPPVWCSPOYMBJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether, also known as SUL-121, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing compounds, which are known for their diverse biological activities.

Mechanism of Action

2,4-Dimethyl-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether exerts its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response and cancer cell growth. This compound also modulates the activity of certain receptors in the brain, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of inflammation and cancer. This compound also modulates the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-Dimethyl-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its instability under certain conditions.

Future Directions

For the study of 2,4-Dimethyl-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether include further investigation of its therapeutic potential in various fields of medicine, such as cancer, inflammation, and neurological disorders. Additionally, the development of more efficient synthesis methods and the optimization of this compound's pharmacokinetic properties may enhance its therapeutic efficacy. Finally, the use of this compound as a tool for studying the biological mechanisms of inflammation and cancer may lead to the development of novel therapeutic strategies.

Synthesis Methods

2,4-Dimethyl-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether can be synthesized through a multistep process that involves the reaction of 2,4-dimethyl-5-nitrophenyl propyl ether with pyrrolidine and sodium sulfite. The resulting product is then purified through column chromatography to obtain this compound in its pure form.

Scientific Research Applications

2,4-Dimethyl-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of enzymes that promote inflammation and cancer cell growth.

properties

IUPAC Name

1-(2,4-dimethyl-5-propoxyphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-4-9-19-14-11-15(13(3)10-12(14)2)20(17,18)16-7-5-6-8-16/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPPVWCSPOYMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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